molecular formula C7H6O3 B3347786 6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- CAS No. 143721-78-2

6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-

Cat. No.: B3347786
CAS No.: 143721-78-2
M. Wt: 138.12 g/mol
InChI Key: MUOMZHIOIHIEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- is a chemical compound with a unique structure that includes a cyclopentane ring fused to a furan ring, with a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- typically involves the annulation of a furan ring to a cyclopentanone derivative. One common method involves the use of catalytic systems such as Mn(OTf)2 and t-BuOOH in aqueous conditions to achieve high yield and chemoselectivity . Another approach involves the direct oxidation of cyclopentenopyridine analogues .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can modulate enzyme activity and affect various biochemical pathways, although detailed studies are needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy- is unique due to its specific structural features, such as the fused cyclopentane and furan rings and the presence of a hydroxyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

4-hydroxy-4,5-dihydrocyclopenta[b]furan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2,5,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMZHIOIHIEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)OC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577842
Record name 4-Hydroxy-4,5-dihydro-6H-cyclopenta[b]furan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143721-78-2
Record name 4-Hydroxy-4,5-dihydro-6H-cyclopenta[b]furan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Reactant of Route 2
Reactant of Route 2
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Reactant of Route 3
Reactant of Route 3
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Reactant of Route 4
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Reactant of Route 5
Reactant of Route 5
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-
Reactant of Route 6
6H-Cyclopenta[b]furan-6-one, 4,5-dihydro-4-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.